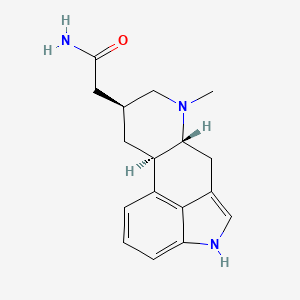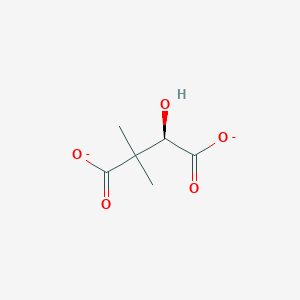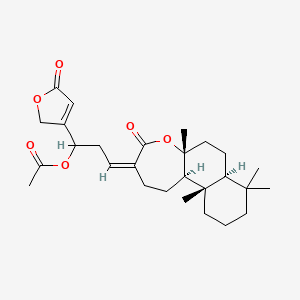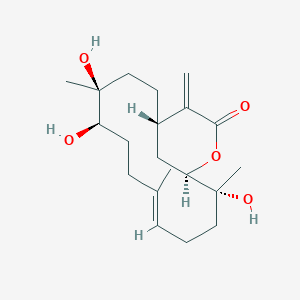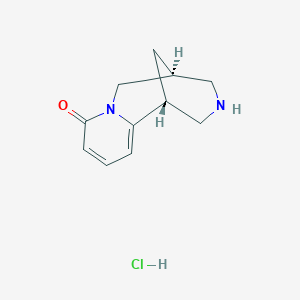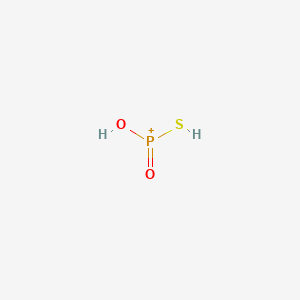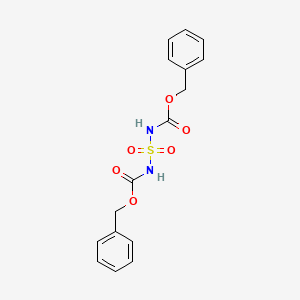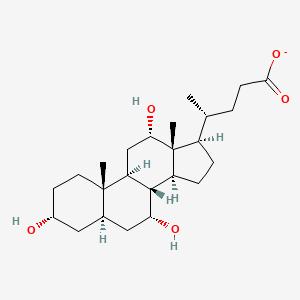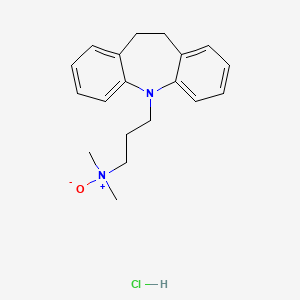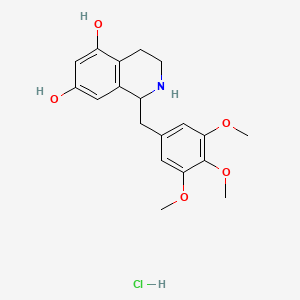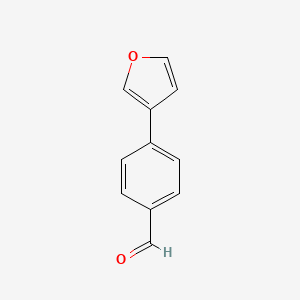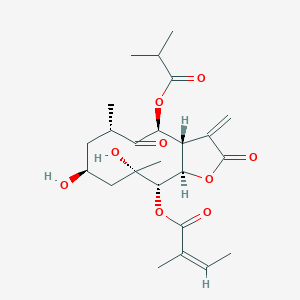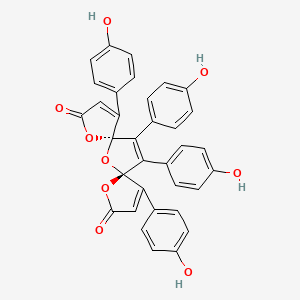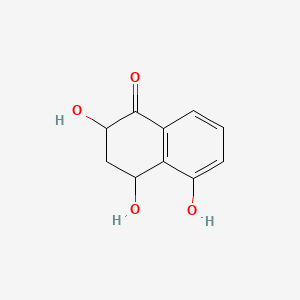
3,4-Dihydro-2,4,5-trihydroxy-1(2H)-naphthalenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-2,4,5-trihydroxy-1(2H)-naphthalenone is a natural product found in Talaromyces diversus and Aspergillus diversus with data available.
科学的研究の応用
Synthesis and Photocatalytic Applications
3,4-Dihydro-2,4,5-trihydroxy-1(2H)-naphthalenone has various applications in scientific research, primarily centered around its synthesis and photocatalytic properties. The synthesis of related compounds like 1,3-dihydroxynaphthalene involves different routes, such as alkaline fusion or efficient dihydroxylation of naphthalene by photocatalytic oxidation in aqueous nano-TiO2 suspension. The latter method is recommended due to its simplicity and eco-friendly nature (Zhang, 2005).
Biological Monitoring and Toxicology
In the context of biological monitoring, 1,2-dihydroxynaphthalene (1,2-DHN), a related compound, has been studied as a biomarker for occupational exposure to naphthalene. Elevated levels of 1,2-DHN in urine indicate workplace exposure to naphthalene, showing a strong correlation with established metabolites and high sensitivity compared to them (Budiman & Ilyas, 2022).
Microbial Biodegradation of Polyaromatic Hydrocarbons
Microbial degradation is a major mechanism for the ecological recovery of sites contaminated with polyaromatic hydrocarbons (PAHs) like naphthalene. Understanding the microbial-mediated mechanisms of catalysis of PAHs can facilitate the development of new methods to enhance the bioremediation of contaminated sites. This involves studying the genetic regulation of the pathway involved in naphthalene degradation by different bacteria (Peng et al., 2008).
Removal of Naphthalene from Wastewaters
Naphthalene has been classified as a hazardous pollutant, necessitating its removal from water systems. Adsorption is a preferred approach for removing various pollutants, including naphthalene, from wastewaters. Recent studies emphasize the potential use of adsorption integrated with other processes for enhancing naphthalene removal from wastewaters (Alshabib, 2021).
Corrosion Inhibition
Phthalocyanine and naphthalocyanine are nitrogenous heterocyclic compounds that, due to their strong chelating complexes with metallic atoms, act as excellent anticorrosive materials for various metal/electrolyte systems. The presence of nitrogen atoms with free unshared electron pairs and aromatic rings with conjugated π-electrons make these compounds effective in retarding both anodic and cathodic reactions, behaving mostly as mixed-type inhibitors (Verma et al., 2021).
特性
分子式 |
C10H10O4 |
|---|---|
分子量 |
194.18 g/mol |
IUPAC名 |
2,4,5-trihydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H10O4/c11-6-3-1-2-5-9(6)7(12)4-8(13)10(5)14/h1-3,7-8,11-13H,4H2 |
InChIキー |
IWQBULDDQSARRE-UHFFFAOYSA-N |
SMILES |
C1C(C2=C(C=CC=C2O)C(=O)C1O)O |
正規SMILES |
C1C(C2=C(C=CC=C2O)C(=O)C1O)O |
同義語 |
2,4,5-THTO 2,4,5-trihydroxy-1-tetralone 2,4,5-trihydroxy-1-tetralone, trans-(+-)-isome |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



